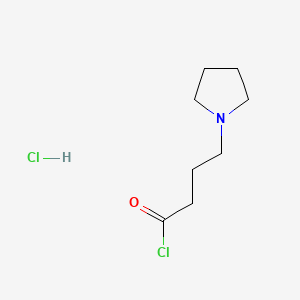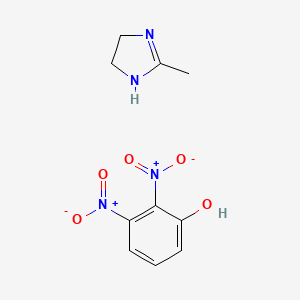
Einecs 275-847-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 275-847-4, also known as Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is characterized by its complex molecular structure and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) involves a multi-step process. The primary synthetic route includes the reaction of 3-methyl-4-[(4-nitrophenyl)azo]aniline with ethanol in the presence of acetic anhydride. The reaction conditions typically involve:
Temperature: Controlled to avoid decomposition.
Catalysts: Acidic catalysts to facilitate esterification.
Solvents: Organic solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as distillation and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include:
Amines: From reduction of nitro groups.
Ketones/Aldehydes: From oxidation reactions.
Substituted esters: From nucleophilic substitution.
Scientific Research Applications
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to active sites.
Modulate receptor functions: Through agonistic or antagonistic actions.
Alter metabolic pathways: By influencing key biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)
- Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, monoacetate (ester)
- Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, triacetate (ester)
Uniqueness
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
71686-05-0 |
|---|---|
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2,3-dinitrophenol;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C6H4N2O5.C4H8N2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;1-4-5-2-3-6-4/h1-3,9H;2-3H2,1H3,(H,5,6) |
InChI Key |
WSDALBIAWSCTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1.C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


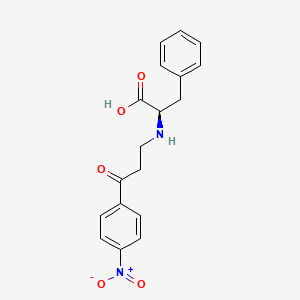
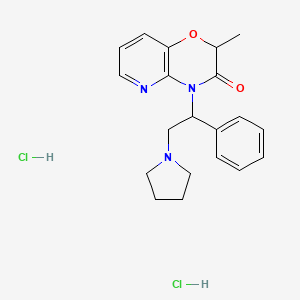
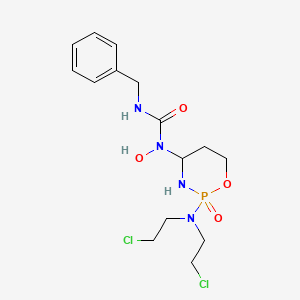

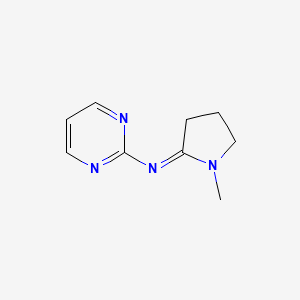
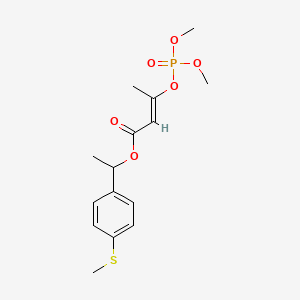
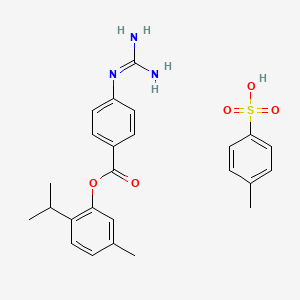
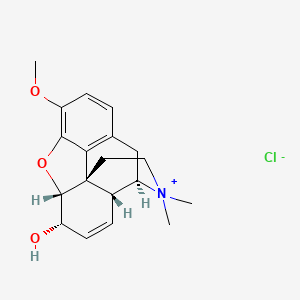
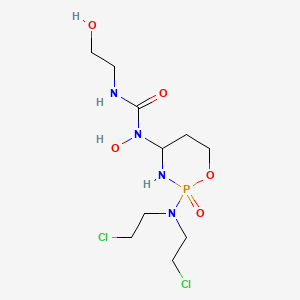
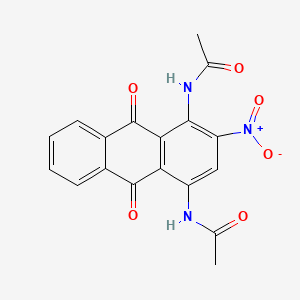
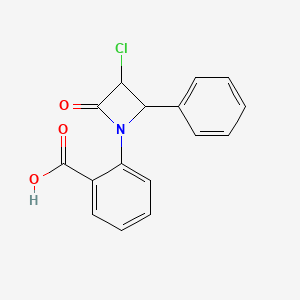

![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)
